molecular formula C17H21NO4 B8360013 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione

1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione

Cat. No. B8360013
M. Wt: 303.35 g/mol
InChI Key: QEQBICVQAHCCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-3,3a,4,5,7,7a-hexahydroindole-2,6-dione

InChI

InChI=1S/C17H21NO4/c1-21-14-6-4-12(16(9-14)22-2)10-18-15-8-13(19)5-3-11(15)7-17(18)20/h4,6,9,11,15H,3,5,7-8,10H2,1-2H3

InChI Key

QEQBICVQAHCCEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2C3CC(=O)CCC3CC2=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2,4-Dimethoxy-benzyl)-2-(4-oxo-cyclohex-2-enyl)-acetamide (469.8 mg, 1.549 mmol) in THF (15 mL) was added sodium hydride (60 wt % on mineral oil, 245 mg, 6.12 mmol). The reaction mixture was stirred at room temperature for one hour and then quenched with saturated aqueous ammonium chloride. The mixture was then extracted twice with dichloromethane, and the combined extracts dried over magnesium sulfate, filtered, and evaporated in vacuo. Purification by column chromatography on silica gel (gradient: 0 to 10% methanol in dichloromethane) yielded 365.0 mg (78%) of 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione. LCMS (Method E, ESI): RT=1.22 min, m+H=304.2; 1H NMR (400 MHz, CD3OD) δ: 7.11 (d, J=8.3 Hz, 1H), 6.53 (d, J=1.8 Hz, 1H), 6.48 (dd, J=8.3, 2.1 Hz, 1H), 4.72 (d, J=14.8 Hz, 1H), 4.04 (d, J=14.8 Hz, 1H), 3.88 (dd, J=13.3, 6.7 Hz, 1H), 3.81 (s, 3H), 3.78 (s, 3H), 2.77-2.59 (m, 4H), 2.38-2.21 (m, 3H), 2.10 (dd, J=13.8, 7.8 Hz, 1H), 1.82 (dd, J=13.3, 6.2 Hz, 1H).
Name
N-(2,4-Dimethoxy-benzyl)-2-(4-oxo-cyclohex-2-enyl)-acetamide
Quantity
469.8 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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